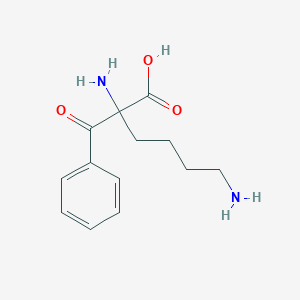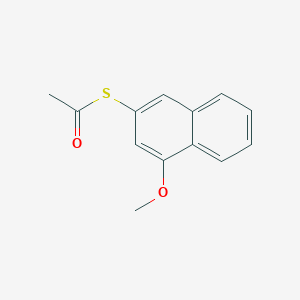
S-(4-Methoxy-2-naphthyl) Ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Methoxy-2-naphthyl) Ethanethioate: is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to an ethanethioate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxy-2-naphthyl) Ethanethioate typically involves the reaction of 4-methoxy-2-naphthol with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(4-Methoxy-2-naphthyl) Ethanethioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: It can participate in substitution reactions where the methoxy or ethanethioate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: S-(4-Methoxy-2-naphthyl) Ethanethioate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which S-(4-Methoxy-2-naphthyl) Ethanethioate exerts its effects is primarily through its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. The compound’s structure allows it to bind to these enzymes, thereby disrupting their function and leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
S-(4-Hydroxy-2-naphthyl) Ethanethioate: Similar in structure but with a hydroxy group instead of a methoxy group.
(S)-(+)-6-Methoxy-α-methyl-2-naphthaleneacetic acid: Another methoxy-substituted naphthalene derivative with different functional groups.
Uniqueness: S-(4-Methoxy-2-naphthyl) Ethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the ethanethioate group contributes to its biological activity.
Propriétés
Formule moléculaire |
C13H12O2S |
|---|---|
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
S-(4-methoxynaphthalen-2-yl) ethanethioate |
InChI |
InChI=1S/C13H12O2S/c1-9(14)16-11-7-10-5-3-4-6-12(10)13(8-11)15-2/h3-8H,1-2H3 |
Clé InChI |
QWOHGYFLCKKPOX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SC1=CC2=CC=CC=C2C(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(4-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13728635.png)
![[(2R)-3-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13728636.png)
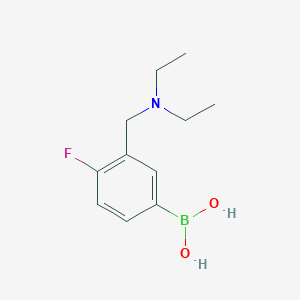
![(NZ)-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13728646.png)
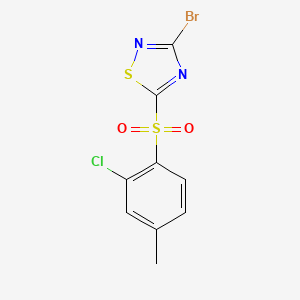
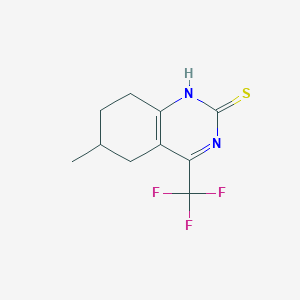
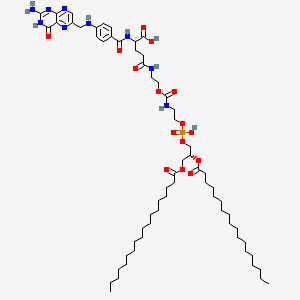
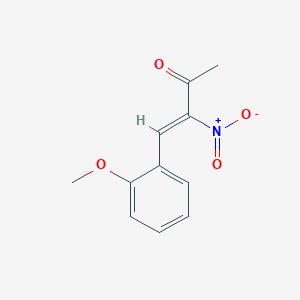
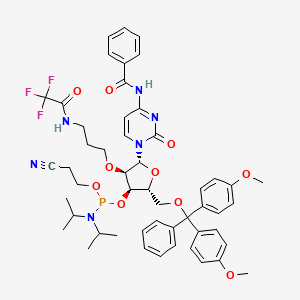
![tert-butyl (8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13728673.png)
